AZD6482

概要

説明

準備方法

合成経路と反応条件: AZD-6482の合成は、コア構造の調製から始まり、それに続く官能基修飾を含む複数のステップを必要とします。主なステップには以下が含まれます。

ピリド[1,2-a]ピリミジン-4-オンコアの形成: これは、適切な前駆体の環化を制御された条件下で行います。

モルホリン環の導入: このステップは通常、求核置換反応を含みます。

最終的な官能基化: 安息香酸部分の導入は、アミド結合形成によって達成されます

工業生産方法: AZD-6482の工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。これには以下が含まれます。

反応条件の最適化: 高収率と純度を確保します。

連続フロー反応器の使用: 反応効率とスケーラビリティを向上させるため。

化学反応の分析

反応の種類: AZD-6482は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化して酸化誘導体を生成できます。

還元: 還元反応は官能基を修飾して、異なるアナログを生成する可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、AZD-6482のさまざまなアナログと誘導体が含まれ、それぞれが潜在的に異なる生物活性を持っています .

4. 科学研究への応用

AZD-6482は、さまざまな分野における用途について広く研究されてきました。

科学的研究の応用

Case Studies and Research Findings

-

Glioblastoma Treatment :

- A study demonstrated that AZD6482 exhibits dose-dependent cytotoxicity against glioblastoma cell lines (U87 and U118). The compound significantly induced apoptosis and cell cycle arrest at the G1 phase. Flow cytometry revealed an increase in early apoptotic cells following treatment with this compound, with a notable reduction in the anti-apoptotic protein Bcl-2 and an increase in pro-apoptotic Bax levels .

- The study also highlighted that this compound effectively decreased the levels of phosphorylated AKT and GSK-3β, confirming its role in disrupting the PI3K/Akt pathway .

- Combination Therapies :

-

Renal Cell Carcinoma :

- In renal cell carcinoma studies, this compound was shown to have limited effects when used alone but demonstrated potential when combined with other inhibitors targeting different pathways. This highlights the need for further exploration into combination therapies to overcome resistance mechanisms .

Cardiovascular Applications

This compound is also being investigated for its role in preventing thrombotic events associated with atherosclerosis. Clinical trials have assessed its safety and tolerability when administered alongside antiplatelet agents like clopidogrel and aspirin. Preliminary findings suggest that this compound may help mitigate the risk of myocardial infarction or stroke by preventing blood clot formation .

Summary of Research Findings

Clinical Trials and Future Directions

Ongoing clinical trials are crucial for establishing the efficacy and safety profile of this compound across various conditions. These studies aim to elucidate optimal dosing strategies, potential side effects, and long-term outcomes associated with its use in both cancer treatment and cardiovascular prevention.

作用機序

AZD-6482は、PI3Kβ酵素を選択的に阻害することによって効果を発揮します。この阻害はPI3K/Aktシグナル伝達経路を阻害し、癌細胞の細胞増殖の低下とアポトーシスの増加につながります。 さらに、PI3Kβを標的にすることで、AZD-6482は血小板凝集を抑制し、血栓症の予防に効果的です .

類似の化合物:

LY294002: 広域スペクトルPI3K阻害剤。

ワートマニン: 異なる選択性プロファイルを持つ別のPI3K阻害剤。

イデラリシブ: 癌治療に使用される選択的なPI3Kδ阻害剤 .

AZD-6482の独自性:

選択性: AZD-6482はPI3Kβに対して非常に選択的であり、他のPI3Kアイソフォームに対する活性は著しく低いです。

結論として、AZD-6482は、科学研究と潜在的な治療用途において多様な用途を持つ有望な化合物です。PI3Kβの選択的阻害と独自の作用機序は、さまざまな疾患の研究と治療において貴重なツールとなっています。

類似化合物との比較

LY294002: A broad-spectrum PI3K inhibitor.

Wortmannin: Another PI3K inhibitor with a different selectivity profile.

Idelalisib: A selective PI3Kδ inhibitor used in cancer therapy .

Uniqueness of AZD-6482:

Selectivity: AZD-6482 is highly selective for PI3Kβ, with significantly lower activity against other PI3K isoforms.

Therapeutic Potential: Its dual role in oncology and thrombosis makes it a unique candidate for therapeutic development .

生物活性

AZD6482 is a selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ), which plays a crucial role in various cellular processes, including proliferation, survival, and metabolism. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in targeting glioma and other cancers where the PI3K signaling pathway is dysregulated.

This compound functions primarily by inhibiting PI3Kβ, leading to a cascade of effects on downstream signaling pathways such as AKT and GSK-3β. This inhibition results in:

- Reduced Cell Proliferation : this compound has been shown to significantly suppress the proliferation of glioma cell lines U87 and U118 in a dose-dependent manner, with IC50 values of approximately 9.061 µM and 7.989 µM, respectively .

- Induction of Apoptosis : Flow cytometric analysis revealed increased early apoptotic cell populations following treatment with this compound. The treatment also resulted in downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic proteins (Bax), confirming its role in promoting apoptosis through the PI3K-AKT signaling pathway .

Cell Cycle Arrest

This compound induces cell cycle arrest at the G1 phase in U87 cells. This effect is attributed to the inhibition of cyclin D1 expression mediated by decreased phosphorylation of GSK-3β and AKT, which are critical regulators of cell cycle progression . The following table summarizes the effects of this compound on cell cycle dynamics:

| Cell Line | Treatment Concentration (µM) | G1 Phase Arrest (%) | IC50 (µM) |

|---|---|---|---|

| U87 | 0.625 - 40 | Increased | 9.061 |

| U118 | 0.625 - 40 | Not significantly observed | 7.989 |

Antitumor Effects

In addition to inducing apoptosis and cell cycle arrest, this compound has demonstrated significant antitumor activity by inhibiting migration and invasion of glioma cells. The compound's ability to reduce colony formation in treated cells further supports its potential as an effective therapeutic agent against tumors .

Synergistic Effects with Other Inhibitors

Recent studies have explored the synergistic effects of this compound when combined with other inhibitors such as URMC-099, a mixed lineage kinase 3 inhibitor. This combination has shown enhanced efficacy in blocking glioblastoma cell motility and reducing focal adhesion dynamics, indicating a potential strategy for improving therapeutic outcomes in resistant tumor types .

Drug Resistance Mechanisms

Research into drug resistance mechanisms has highlighted how this compound can be utilized to dissect signaling pathways that contribute to treatment failure in colorectal cancer models. By employing various inhibitors alongside this compound, researchers have mapped out dynamic responses that can inform future combination therapies aimed at overcoming resistance .

特性

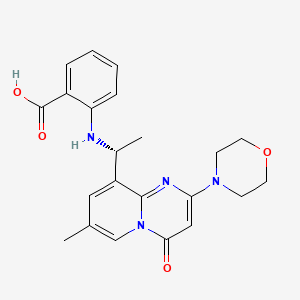

IUPAC Name |

2-[[(1R)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-14-11-17(15(2)23-18-6-4-3-5-16(18)22(28)29)21-24-19(12-20(27)26(21)13-14)25-7-9-30-10-8-25/h3-6,11-13,15,23H,7-10H2,1-2H3,(H,28,29)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTDIKMSKMREGO-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3C(=O)O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2C(=O)C=C(N=C2C(=C1)[C@@H](C)NC3=CC=CC=C3C(=O)O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657619 | |

| Record name | 2-({(1R)-1-[7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173900-33-8 | |

| Record name | AZD-6482 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173900338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-6482 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14980 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-({(1R)-1-[7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-6482 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78G6MP5PZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of AZD6482?

A1: this compound specifically inhibits the p110β isoform of Phosphoinositide 3-kinase (PI3K). [, , , , , , , , , , ]

Q2: How does this compound interact with its target?

A2: this compound acts as a competitive inhibitor by targeting the ATP-binding site of the p110β kinase domain. [, ]

Q3: What are the downstream effects of inhibiting p110β with this compound?

A3: this compound treatment leads to:

- Reduced AKT activation: Decreased phosphorylation of AKT, a key downstream effector of PI3K signaling. [, , , , ]

- Inhibition of cell proliferation and survival: Reduced cell viability and induction of apoptosis in various cancer cell lines, particularly those with PTEN deficiency. [, , , , , , ]

- Impaired cell migration and invasion: Reduced migratory and invasive capacity of glioblastoma and renal clear cell carcinoma cells. [, ]

- Thrombus instability: In platelets, this compound specifically disrupts thrombus stability at high shear rates, potentially due to impaired activating phosphorylations of Akt and inhibitory phosphorylation of GSK3. [, ]

- Modulation of growth factor response: this compound can desensitize cells to IGF-1 stimulation while hypersensitizing them to heregulin, impacting downstream AKT and MEK/ERK activation. []

Q4: Does this compound affect other PI3K isoforms?

A4: this compound demonstrates high selectivity for p110β and does not significantly inhibit other PI3K isoforms like p110α or p110δ. [, , , , , ]

Q5: What is the significance of p110β inhibition in PTEN-deficient cancers?

A5: PTEN negatively regulates the PI3K pathway. Cancers with PTEN loss often exhibit increased reliance on p110β for survival and proliferation, making them potentially susceptible to this compound treatment. [, , , , ]

Q6: Is there spectroscopic data available for this compound?

A6: The provided research papers do not include detailed spectroscopic data (NMR, IR, etc.) for this compound.

Q7: Are there studies on this compound's material compatibility and stability under various conditions?

A7: The provided research papers primarily focus on this compound's biological activity and do not provide specific information regarding its material compatibility or stability under various environmental conditions.

Q8: Does this compound exhibit any catalytic properties?

A8: this compound is a kinase inhibitor and does not possess inherent catalytic properties. It functions by blocking the catalytic activity of p110β.

Q9: Have computational chemistry methods been applied to study this compound?

A10: While some studies mention the use of computational methods like molecular docking, detailed information about specific simulations, calculations, or quantitative structure-activity relationship (QSAR) models for this compound is not available in the provided research. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。